5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7BrClNO5S. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 4-bromo-2-methoxytoluene, followed by sulfonation and chlorination. The reaction conditions often require the use of strong acids and bases, such as sulfuric acid and hydrochloric acid, under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing automated reactors to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as amines and alcohols are used under basic conditions to facilitate the substitution of the sulfonyl chloride group.
Major Products
Electrophilic Aromatic Substitution: Products include brominated, nitrated, and sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Scientific Research Applications
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of stable products. This reactivity is exploited in the synthesis of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of multiple functional groups, including bromine, methoxy, methyl, nitro, and sulfonyl chloride. This combination of groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-3-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO5S/c1-4-5(9)3-6(17(10,14)15)8(16-2)7(4)11(12)13/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJCKOGQDIFABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.